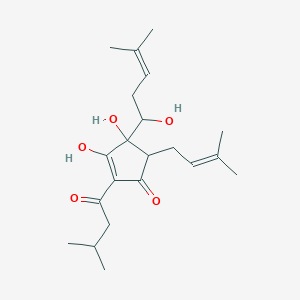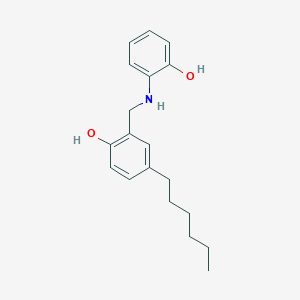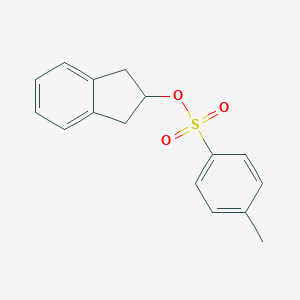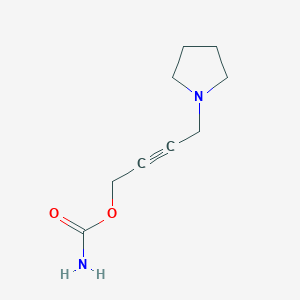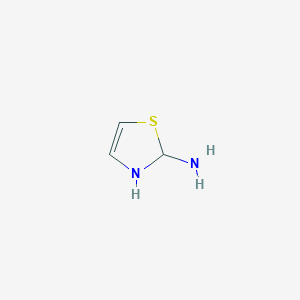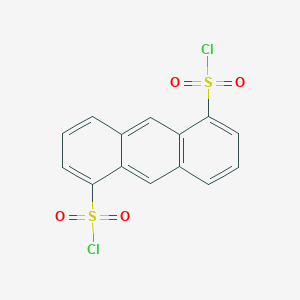
1,5-Anthracenedisulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Anthracenedisulfonyl chloride is a chemical compound that is widely used in scientific research. It is a versatile reagent that has been used in various fields, including organic synthesis, material science, and biochemistry.
Wissenschaftliche Forschungsanwendungen
1,5-Anthracenedisulfonyl chloride has been used in various scientific research applications. It is a versatile reagent that can be used in organic synthesis to introduce the sulfonyl group into various molecules. It has also been used in material science to modify the surface properties of materials. In biochemistry, it has been used as a cross-linking agent to study protein-protein interactions. Additionally, it has been used as a fluorescent probe to study the binding of small molecules to DNA.
Wirkmechanismus
The mechanism of action of 1,5-Anthracenedisulfonyl chloride involves the nucleophilic attack of the sulfonyl chloride group on a suitable nucleophile. The resulting product is a sulfonyl-substituted molecule. In biochemistry, it can be used to cross-link proteins by reacting with the amino or thiol groups of amino acids.
Biochemical and Physiological Effects:
1,5-Anthracenedisulfonyl chloride has no known biochemical or physiological effects. It is used solely as a research reagent and is not intended for human or animal consumption.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1,5-Anthracenedisulfonyl chloride in lab experiments are its versatility as a reagent and its ability to introduce the sulfonyl group into various molecules. Additionally, it can be used as a fluorescent probe to study the binding of small molecules to DNA. The limitations of using 1,5-Anthracenedisulfonyl chloride include its toxicity and the need for careful handling. It is also a moisture-sensitive compound and should be stored in a dry environment.
Zukünftige Richtungen
For 1,5-Anthracenedisulfonyl chloride include its use in the development of new materials, protein-protein interaction studies, and drug discovery and development.
Synthesemethoden
The synthesis of 1,5-Anthracenedisulfonyl chloride involves the reaction of anthracene-1,5-disulfonyl chloride with thionyl chloride. The reaction takes place in the presence of a catalyst such as pyridine, and the product is obtained as a white crystalline solid. The purity of the product can be confirmed by various analytical techniques, including NMR spectroscopy and HPLC.
Eigenschaften
CAS-Nummer |
17407-99-7 |
|---|---|
Produktname |
1,5-Anthracenedisulfonyl chloride |
Molekularformel |
C14H8Cl2O4S2 |
Molekulargewicht |
375.2 g/mol |
IUPAC-Name |
anthracene-1,5-disulfonyl chloride |
InChI |
InChI=1S/C14H8Cl2O4S2/c15-21(17,18)13-5-1-3-9-7-12-10(8-11(9)13)4-2-6-14(12)22(16,19)20/h1-8H |
InChI-Schlüssel |
UNNDNVFLXKGUES-UHFFFAOYSA-N |
SMILES |
C1=CC2=CC3=C(C=CC=C3S(=O)(=O)Cl)C=C2C(=C1)S(=O)(=O)Cl |
Kanonische SMILES |
C1=CC2=CC3=C(C=CC=C3S(=O)(=O)Cl)C=C2C(=C1)S(=O)(=O)Cl |
Synonyme |
1,5-Anthracenedisulfonyl chloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



